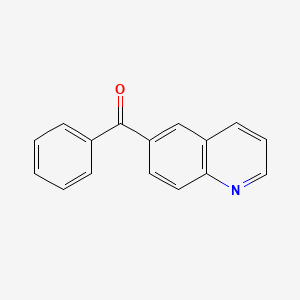

6-Benzoylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11NO |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

phenyl(quinolin-6-yl)methanone |

InChI |

InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-17-15/h1-11H |

InChI Key |

AVPITPOWAVYARW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 6 Benzoylquinoline

Classical and Contemporary Synthetic Routes to the 6-Benzoylquinoline Core

The formation of the quinoline (B57606) ring system, a fundamental component of this compound, can be achieved through various synthetic strategies, ranging from historical name reactions to modern multi-component approaches.

Pfitzinger Synthesis Adaptations for Quinoline Ring Formation

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, which can be precursors to various quinoline derivatives. Adaptations of this synthesis have been employed to create complex quinoline structures. For instance, the reaction of an appropriate isatin (B1672199) with a suitable ketone under basic conditions provides a direct route to substituted quinoline-4-carboxylic acids. nih.gov These can then undergo further transformations. One notable application involves the synthesis of tetracyclic quinoline- and quinoxalinecarboxamides, where the quinoline derivatives were initially prepared using a Pfitzinger synthesis adaptation, followed by thermal decarboxylation. acs.org This highlights the versatility of the Pfitzinger method in generating functionalized quinoline cores that can serve as building blocks for more complex molecules. nih.govacs.orgresearchgate.net

Approaches via Beckmann Rearrangement of Oxime Precursors

The Beckmann rearrangement provides a powerful method for converting oximes into amides or lactams, a transformation that can be strategically employed in the synthesis of quinoline precursors. rsc.org The reaction is typically catalyzed by an acid and involves the rearrangement of the group anti-periplanar to the hydroxyl group of the oxime. masterorganicchemistry.comnumberanalytics.com The process begins with the formation of an oxime from a ketone or aldehyde. masterorganicchemistry.com This oxime is then treated with an acid catalyst, such as phosphorus pentachloride, concentrated sulfuric acid, or milder reagents like silica (B1680970) gel or montmorillonite (B579905) KSF, to induce the rearrangement. jocpr.com The choice of catalyst can be crucial, especially for sensitive substrates. jocpr.com While direct synthesis of this compound via this method is not prominently detailed in the provided context, the fundamental principles of the Beckmann rearrangement are well-established for creating nitrogen-containing rings and amides, which are key structural motifs related to the quinoline framework. rsc.orgjocpr.comlibretexts.org

Multi-Component Reaction (MCR) Strategies for Quinolines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from three or more starting materials. nih.govslideshare.net These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.netmdpi.com Various MCRs have been developed for the synthesis of quinoline derivatives. For example, a three-component coupling of aldehydes, amines, and dienes or alkenes, catalyzed by scandium or lanthanide triflates, can produce quinolines in high yields. researchgate.net Another strategy involves the one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine, to yield tetrazolopyrimidine derivatives, showcasing the versatility of MCRs in creating fused heterocyclic systems. mdpi.com

| MCR Strategy | Reactants | Catalyst | Product Type |

| Lanthanide/Scandium Catalyzed | Aldehydes, Amines, Dienes/Alkenes | Lanthanide or Scandium Triflate | Pyridine (B92270) and Quinoline Derivatives |

| Triethylamine Catalyzed | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | Tetrazolopyrimidine-6-carbonitrile |

Utilization of Reissert Compounds in this compound Pathways

Reissert compounds, typically 1-acyl-2-cyano-1,2-dihydroquinolines, are versatile intermediates in quinoline chemistry. wikipedia.org They are formed by the reaction of quinoline with an acid chloride and potassium cyanide. wikipedia.org These compounds can then be hydrolyzed to yield quinaldic acids or can be precursors to other substituted quinolines. wikipedia.org For instance, 2-benzoylquinoline (B2527642) can be prepared from Reissert compounds. nih.gov The synthesis of thiosemicarbazone derivatives of 2-benzoylquinoline has been reported, where the starting 2-benzoylquinoline was obtained from a Reissert compound. nih.gov The Reissert reaction has also been developed into a catalytic, enantioselective process, allowing for the synthesis of chiral quinoline derivatives. nih.gov

Functional Group Interconversions and Advanced Derivatization Techniques

Once the this compound core is assembled, further molecular diversity can be achieved through modifications of its functional groups.

Strategic Modifications on the Benzoyl Moiety

The benzoyl group, with its carbonyl functionality and phenyl ring, offers multiple sites for strategic modification. The term "benzoyl" refers to the functional group with the formula -COC6H5. wikipedia.org Benzoyl chloride is a common reagent for introducing this group. wikipedia.org

Recent studies have highlighted the importance of formulation in the stability of products containing benzoyl peroxide, a related but different chemical. These studies found that the presence of antioxidants and acidic ingredients can reduce the degradation of benzoyl peroxide into benzene (B151609), a known carcinogen. bwhclinicalandresearchnews.orgdermatologytimes.com While this research is on benzoyl peroxide and not directly on this compound, the principles of stabilizing a benzoyl group through formulation could be relevant. For instance, the inclusion of antioxidants in reaction or storage media might prevent unwanted side reactions of the benzoyl moiety in this compound derivatives. bwhclinicalandresearchnews.org

Further derivatization can include reactions at the carbonyl group, such as reduction to an alcohol or conversion to an oxime, or electrophilic substitution on the phenyl ring to introduce various substituents, thereby modulating the electronic and steric properties of the molecule. A theoretical study has explored the 1,3-C-to-O shift of a benzoyl group in 3-benzoylquinoline-4-ones, indicating the potential for intramolecular rearrangements. researchgate.net

Substituent Effects on the Quinoline Ring System

The reactivity of the quinoline ring is a complex interplay of the electron-donating and electron-withdrawing effects of its constituent benzene and pyridine rings, as well as any additional substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution. arsdcollege.ac.in Consequently, electrophilic attack, such as nitration or halogenation, typically occurs on the benzenoid ring, favoring the C5 and C8 positions. arsdcollege.ac.in

Directly introducing a benzoyl group at the C6 position via electrophilic substitution, such as a Friedel-Crafts acylation, is challenging for several reasons:

Deactivation: The quinoline ring system is already deactivated towards Friedel-Crafts reactions. The nitrogen atom acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring to the point where the reaction often fails. tandfonline.comquora.com

Regioselectivity: When electrophilic substitution does occur, it preferentially happens at the C5 and C8 positions, not C6. arsdcollege.ac.in

To overcome these challenges, the most effective strategies for synthesizing this compound derivatives involve constructing the quinoline ring from precursors that already contain the desired substituents. The Doebner-von Miller reaction, for example, allows for the synthesis of quinolines from α,β-unsaturated carbonyl compounds and anilines. By using an aniline (B41778) precursor that is already substituted with a benzoyl group, the position of this group on the final quinoline ring can be precisely controlled. For instance, the synthesis of 6-benzoyl-2-phenylquinoline-4-carboxylic acid utilizes 4-aminobenzophenone (B72274) as the aniline component, which ensures the benzoyl group is located at the C6 position of the resulting quinoline. nih.gov

The presence of the benzoyl group, an electron-withdrawing group (EWG), on the quinoline ring significantly influences the molecule's electronic properties. nih.gov This deactivating effect can impact subsequent derivatization reactions. Conversely, the strategic placement of electron-donating groups (EDGs) on the quinoline or benzoyl moieties can modulate reactivity for further synthetic transformations.

Table 1: General Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Type | Effect on Ring | Directing Effect | Example Groups |

| Electron-Donating (EDG) | Activating | Ortho, Para | -OH, -NH₂, -OR, -Alkyl |

| Electron-Withdrawing (EWG) | Deactivating | Meta | -NO₂, -CN, -C=O, -SO₃H |

| Halogens | Deactivating | Ortho, Para | -F, -Cl, -Br, -I |

Stereoselective and Regioselective Synthesis of this compound Derivatives

The controlled placement of functional groups is paramount in chemical synthesis. In the context of this compound, regioselectivity is key to ensuring the correct isomer is formed.

Regioselective Synthesis

As direct acylation of the quinoline C6 position is inefficient, building the ring from substituted precursors is the preferred regioselective method. The Doebner-von Miller synthesis provides a powerful route to specifically substituted quinolines. A notable example is the synthesis of 6-benzoyl-2-phenylquinoline-4-carboxylic acid (6a) . This reaction involves the condensation of 4-aminobenzophenone, benzaldehyde, and pyruvic acid. nih.gov The choice of 4-aminobenzophenone as the starting material unambiguously directs the benzoyl group to the 6-position of the final quinoline product.

This carboxylic acid derivative can then be further functionalized, for example, through esterification. The synthesis of methyl 6-benzoyl-2-phenylquinoline-4-carboxylate (7a) demonstrates a strategic derivatization at the C4 position. nih.gov This highlights how a regioselective ring-forming reaction followed by standard functional group manipulation allows for the creation of a library of specific this compound derivatives. Research has documented the synthesis of several such derivatives, showcasing the robustness of this approach. nih.gov

Stereoselective Synthesis

The current literature on the synthesis of this compound derivatives, such as those produced by the Doebner-von Miller reaction, primarily describes achiral molecules. nih.gov The planar nature of the aromatic rings and the absence of stereocenter-forming steps in these specific reaction pathways mean that stereoselectivity is not a primary consideration. The development of synthetic routes to chiral, non-racemic this compound derivatives would require the introduction of chiral elements, either through chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials, for which specific examples are not prominently featured in the reviewed literature. uzh.chchiroblock.com

Table 2: Synthesized this compound Derivatives

| Compound ID | Structure | Yield (%) | Melting Point (°C) |

| 6a | 6-Benzoyl-2-phenylquinoline-4-carboxylic acid | 26% | 226-228 |

| 7a | Methyl 6-benzoyl-2-phenylquinoline-4-carboxylate | 52% | 145-147 |

Data sourced from a study on quinoline analogs of ketoprofen. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Benzoylquinoline

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Quinoline (B57606) and Benzoyl Rings

The reactivity of 6-benzoylquinoline in aromatic substitution reactions is complex, owing to the presence of two distinct aromatic systems: the quinoline nucleus and the phenyl ring of the benzoyl group. The quinoline ring itself is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.ai

Electrophilic Aromatic Substitution (EAS)

The quinoline nucleus generally undergoes electrophilic substitution on the benzene ring portion (positions 5, 6, 7, and 8), as the pyridine ring is deactivated by the electronegative nitrogen atom. In this compound, the benzoyl group at the 6-position acts as a deactivating group via its electron-withdrawing carbonyl moiety. This further deactivates the entire quinoline system towards electrophilic attack. makingmolecules.com Any electrophilic substitution is expected to be directed primarily to the positions meta to the benzoyl group, which are positions 5 and 7 on the quinoline ring.

The phenyl ring of the benzoyl group is also deactivated towards electrophilic substitution due to the attached carbonyl group. Electrophiles will preferentially add to the meta-positions of this ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, all of which typically require strong acid catalysts to generate a potent electrophile. savemyexams.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system, particularly the pyridine part, is susceptible to nucleophilic attack due to its electron-deficient nature. The presence of the strongly electron-withdrawing benzoyl group on the fused benzene ring enhances this reactivity. Nucleophilic aromatic substitution (SNAr) reactions are favored when strong electron-withdrawing groups are present on the aromatic ring, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). lumenlearning.comlibretexts.orglibretexts.org Therefore, this compound is a candidate for SNAr reactions, especially with strong nucleophiles. The reaction generally proceeds via an addition-elimination mechanism where the nucleophile first attacks the ring to form a resonance-stabilized anion, followed by the loss of a leaving group. lumenlearning.com Another potential pathway, particularly for unactivated halides, is the radical-nucleophilic aromatic substitution (SRN1) mechanism, which involves a free radical intermediate. wikipedia.orgiscnagpur.ac.in

Carbonyl Group Reactivity and Transformations within the this compound Scaffold

The ketone functional group in this compound is a primary site for chemical modification. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. savemyexams.comsavemyexams.com This leads to a wide range of nucleophilic addition reactions. nptel.ac.in

Key transformations of the carbonyl group include:

Reduction: The carbonyl can be reduced to a secondary alcohol, phenyl(quinolin-6-yl)methanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ksu.edu.sa

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after an acidic workup. ksu.edu.sa

Formation of Imines and Derivatives: The carbonyl group reacts with primary amines to form imines (Schiff bases) and with reagents like hydroxylamine, hydrazine, and 2,4-dinitrophenylhydrazine (B122626) to yield oximes, hydrazones, and 2,4-dinitrophenylhydrazones, respectively. savemyexams.comksu.edu.sa The formation of a deep-orange precipitate with 2,4-DNPH is a classic qualitative test for aldehydes and ketones. savemyexams.com

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene, yielding a 6-(1-phenylvinyl)quinoline derivative.

These reactions are fundamental in synthetic chemistry for building more complex molecules from the this compound scaffold.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Imination | R-NH₂ | Imine (Schiff Base) |

| Hydrazone Formation | H₂NNH₂ | Hydrazone |

| Oxime Formation | H₂NOH | Oxime |

| Wittig Reaction | Ph₃P=CR₂ | Alkene |

Intramolecular Cyclization and Rearrangement Studies Involving this compound

The bifunctional nature of this compound, containing both a heteroaromatic system and a ketone, allows for the possibility of intramolecular reactions to form more complex polycyclic structures. Intramolecular reactions are often favored over their intermolecular counterparts due to proximity effects, which reduce the entropic cost of reaching the transition state. wikipedia.org

While specific studies on the intramolecular cyclization of this compound itself are not widely reported, related transformations in similar systems suggest potential pathways. For instance, intramolecular Friedel-Crafts reactions can occur if a suitable tether is present, leading to new ring systems. beilstein-journals.org Research on 3-benzoylquinoline-4-ones has shown the potential for a 1,3-C-to-O shift of the benzoyl group, which constitutes a molecular rearrangement. researchgate.net Such rearrangements and cyclizations, often catalyzed by acids, bases, or transition metals, are powerful tools in synthetic chemistry for creating novel heterocyclic frameworks. mdpi.comnih.gov

Solvent Effects and Reaction Kinetics Analysis in this compound Reactions

The choice of solvent can significantly influence the rate and outcome of chemical reactions involving this compound. Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction kinetics. chemrxiv.orgnumberanalytics.comnumberanalytics.com For reactions involving charged intermediates, such as in SNAr mechanisms, polar solvents are generally preferred as they can better solvate the charged species, lowering the activation energy and increasing the reaction rate. numberanalytics.comnih.gov

Kinetic studies provide insight into reaction mechanisms. While detailed kinetic analyses for this compound are not abundant in the literature, data for closely related compounds exist. For example, 7-benzoylquinoline has been used as a model substrate in kinetic studies of cytochrome P450 3A4 inhibition, where the rates of enzyme-inhibitor complex formation were measured on a multisecond timescale. nih.gov Furthermore, kinetic data for derivatives such as 6-benzoyl-quinoline-4-carboxylic acid are cataloged in biochemical reaction databases like SABIO-RK, indicating its use in the study of enzyme kinetics. h-its.orgh-its.org

| Solvent Property | Influence on Reactions |

|---|---|

| Polarity / Dielectric Constant | Stabilizes charged intermediates and transition states, often accelerating reactions like SNAr. numberanalytics.com |

| Donor/Acceptor Number | Measures the solvent's ability to donate or accept electron pairs, affecting the solvation of Lewis acidic/basic sites. numberanalytics.com |

| Viscosity | Affects the diffusion rate of reactants, which can influence the overall reaction rate. numberanalytics.com |

| Protic/Aprotic Nature | Protic solvents can hydrogen bond, which can stabilize anions but also potentially deactivate nucleophiles. |

Chelation-Assisted Reactivity and Directed Functionalization Strategies

A key feature of this compound's reactivity is its potential to act as a bidentate ligand in organometallic chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group can coordinate to a metal center, forming a stable chelate ring. This chelation can be exploited in directed C–H functionalization reactions, a powerful strategy for selectively modifying otherwise unreactive C–H bonds. thieme.denih.govnih.gov

This approach has been successfully applied in the synthesis of aryl ketones with a benzoylquinoline core. In one study, a rhodium(I) complex catalyzed the reaction between methyl quinoline-8-carboxylate and a substituted phenyl boronic acid. acs.org The reaction proceeds through chelation-assisted activation of the C–O bond of the ester, leading to the formation of the corresponding 8-benzoylquinoline derivative. acs.org This highlights how chelation can direct the reactivity of a transition metal catalyst to a specific site on the molecule.

The use of directing groups, like the 8-aminoquinoline (B160924) group, is a well-established strategy in palladium-catalyzed C–H functionalization. nih.gov While this compound lacks the amino group, the principle of using the quinoline nitrogen as a coordinating element remains relevant. rsc.orgrsc.org Such strategies enable the regioselective introduction of new functional groups, providing efficient pathways to complex molecules that would be difficult to access through traditional methods. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 6 Benzoylquinoline Compounds

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of 6-benzoylquinoline. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's connectivity.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the quinoline (B57606) and benzoyl moieties. The aromatic protons typically resonate in the downfield region of the spectrum. The specific chemical shifts and coupling constants are crucial for determining the substitution pattern and conformation. For instance, the protons on the quinoline ring system can be distinguished from those on the benzoyl group based on their electronic environments.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically appearing at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons in both the quinoline and benzene (B151609) rings are influenced by the electron-withdrawing nature of the benzoyl group and the nitrogen atom in the quinoline ring.

2D NMR Techniques: To resolve ambiguities and confirm assignments, various 2D NMR techniques are utilized. epfl.chucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline and benzoyl rings. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons. epfl.ch It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the benzoyl group and the quinoline ring at the C6 position. epfl.chresearchgate.net

A representative, though not exhaustive, table of expected NMR data for this compound is presented below. Actual values can vary slightly depending on the solvent and experimental conditions.

| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations/Observations |

| ¹H NMR | Aromatic Protons (Quinoline & Benzoyl) | 7.0 - 9.0 | Complex multiplet patterns due to spin-spin coupling. |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 200 | Diagnostic for the benzoyl group. |

| ¹³C NMR | Aromatic Carbons | 120 - 150 | Chemical shifts influenced by substituent effects. |

| COSY | ¹H-¹H | N/A | Cross-peaks indicate coupled protons within each aromatic ring. |

| HSQC | ¹H-¹³C | N/A | Correlates each aromatic proton to its directly attached carbon. |

| HMBC | ¹H-¹³C | N/A | Shows correlations between the carbonyl proton and adjacent carbons, and between protons on one ring and carbons on the other, confirming the 6-benzoyl linkage. |

Mass Spectrometry Techniques (e.g., LC-MS, HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. neu.edu.tr

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. eag.com This is particularly useful for analyzing complex mixtures or for purifying the compound before analysis. The mass spectrometer provides the mass-to-charge ratio (m/z) of the intact molecule, which corresponds to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of this compound (C₁₆H₁₁NO). rsc.org This high level of accuracy helps to distinguish it from other compounds with the same nominal mass.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable structural information. Characteristic fragmentation patterns for this compound would likely involve the cleavage of the bond between the carbonyl group and the quinoline ring, leading to the formation of benzoyl and quinolinyl cations.

| Technique | Information Obtained | Expected m/z Values for C₁₆H₁₁NO | Key Fragmentation Pathways |

| LC-MS | Molecular Weight | [M+H]⁺: 246.0913 | N/A |

| HRMS | Elemental Composition | [M+H]⁺: 246.0913 (Calculated: 246.0919) | N/A |

| MS/MS (CID) | Structural Information | Fragment ions corresponding to [C₇H₅O]⁺ (benzoyl cation, m/z 105) and [C₉H₇N]⁺ (quinolinyl cation, m/z 129) | Cleavage of the C-C bond between the carbonyl and quinoline ring. |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The most prominent and diagnostic peak is the stretching vibration of the carbonyl group (C=O) of the benzoyl moiety, which typically appears in the region of 1650-1680 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the quinoline and benzene rings (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C=O Stretch (Benzoyl) | 1650 - 1680 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch (Quinoline) | 1250 - 1350 | FT-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence Spectroscopy) for Electronic Structure Probing and Photophysical Properties

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, are used to investigate the electronic structure and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound exhibits absorption bands corresponding to electronic transitions within the molecule. msu.edu These transitions are typically π → π* and n → π* in nature, arising from the conjugated π-systems of the quinoline and benzoyl groups. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum provides information about the excited state of the molecule. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also be determined. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be calculated. beilstein-journals.org The photophysical properties can be influenced by factors such as the solvent and the presence of substituents. rsc.orgrsc.org

| Property | Technique | Expected Observation |

| Absorption Maxima (λ_max) | UV-Vis Spectroscopy | Multiple bands in the UV region, potentially extending into the visible, corresponding to π → π* and n → π* transitions. msu.edu |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | High values for π → π* transitions, lower for n → π* transitions. msu.edu |

| Emission Maxima (λ_em) | Fluorescence Spectroscopy | Emission at a longer wavelength than the absorption maximum. |

| Stokes Shift | Fluorescence Spectroscopy | The energy difference between the lowest energy absorption and the highest energy emission. |

| Fluorescence Quantum Yield (Φ_F) | Fluorescence Spectroscopy | Varies depending on molecular structure and environment; can be quenched by certain groups. rsc.org |

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Torsion Angles | The rotational orientation of different parts of the molecule, such as the benzoyl group relative to the quinoline ring. |

| Intermolecular Interactions | Identification and characterization of non-covalent interactions like hydrogen bonds and π-stacking that dictate the crystal packing. |

Computational Chemistry and Theoretical Modeling of 6 Benzoylquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a robust quantum mechanical method used extensively in computational chemistry to study the electronic structure of molecules. nih.govrsc.org DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry and electronic properties of 6-benzoylquinoline. nih.govajol.info

These calculations reveal that the quinoline (B57606) and benzoyl moieties are not coplanar. The rotation around the single bond connecting the carbonyl carbon to the quinoline ring allows for conformational flexibility. The electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of electronic charge across the molecule.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level) Note: This data is representative and based on typical values found in DFT studies of similar aromatic ketones and quinoline derivatives. Actual values may vary based on the specific computational methods and basis sets used.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.22 | |

| C-C (quinoline-carbonyl) | 1.50 | |

| C-C (carbonyl-phenyl) | 1.51 | |

| Bond Angles (º) | ||

| Quinoline-C-O | 120.5 | |

| Quinoline-C-Phenyl | 118.9 | |

| O=C-Phenyl | 120.6 | |

| Dihedral Angle (º) | ||

| Quinoline-C-C-Phenyl | 45-60 |

Quantum Chemical Descriptors and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

Quantum chemical descriptors derived from DFT calculations are essential for predicting the chemical reactivity of this compound. ucr.edu Among the most important are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govnih.gov

HOMO (Highest Occupied Molecular Orbital) : Represents the ability of a molecule to donate electrons. The energy of the HOMO (EHOMO) is related to the ionization potential. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability of a molecule to accept electrons. The energy of the LUMO (ELUMO) is related to the electron affinity. Regions of high LUMO density are the most likely sites for nucleophilic attack. nih.gov

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ucr.edu For this compound, the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO is often centered on the electron-withdrawing benzoyl group, particularly the carbonyl moiety.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. iupac.orgcrpsonline.comnih.govmdpi.com These maps are color-coded to show regions of different electrostatic potential.

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack. In this compound, this is expected around the carbonyl oxygen and the nitrogen atom of the quinoline ring.

Blue Regions : Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.

Green Regions : Represent neutral or near-zero potential.

These descriptors collectively allow for the prediction of how this compound will interact with other reagents, identifying its reactive sites for different types of chemical reactions. researchgate.net

Table 2: Representative Calculated Quantum Chemical Descriptors for this compound Note: This data is illustrative and based on typical values from DFT calculations on related aromatic systems.

| Descriptor | Abbreviation | Typical Calculated Value (eV) | Interpretation for this compound |

| Energy of HOMO | EHOMO | -6.5 to -7.5 | Indicates electron-donating capability, likely from the quinoline ring. |

| Energy of LUMO | ELUMO | -1.5 to -2.5 | Indicates electron-accepting capability, centered on the benzoyl group. |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Reflects kinetic stability and chemical reactivity. |

| Electronegativity | χ | 4.0 to 5.0 | Overall ability to attract electrons. |

| Chemical Hardness | η | 2.2 to 2.8 | Resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cresset-group.comresearchgate.netresearchgate.net For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis and understanding its dynamic behavior in different environments, such as in solution. iupac.orgresearchgate.net

The primary focus of MD simulations on this compound is to explore the conformational landscape arising from the rotation of the benzoyl group relative to the quinoline ring. The simulation starts with an optimized geometry and assigns initial velocities to the atoms based on a target temperature. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. ucr.eduresearchgate.net

By analyzing the trajectory, one can identify the most stable conformations and the energy barriers between them. cresset-group.com This analysis provides a dynamic picture of the molecule, showing how it flexes, rotates, and interacts with its surroundings. The results can reveal whether the molecule exists predominantly in one low-energy state or samples a wide range of conformations. This information is critical for understanding how the molecule might fit into a receptor binding site in a biological context or how it might pack in a crystal lattice. nih.govresearchgate.net

Structure-Property Relationship Elucidation through In Silico Approaches

In silico approaches are used to establish relationships between the chemical structure of a molecule and its physicochemical or biological properties. winona.edunih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of these methods. nih.govajol.infonih.govmdpi.com

For a series of this compound derivatives, a QSAR study would involve:

Dataset Compilation : Assembling a set of this compound analogues with experimentally measured properties (e.g., antibacterial activity, enzyme inhibition). nih.gov

Descriptor Calculation : Computationally calculating a wide range of molecular descriptors for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters.

Model Development : Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates a subset of the calculated descriptors with the observed property. nih.govajol.info

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

A validated QSAR model for this compound derivatives can elucidate which structural features are key to a particular property. For instance, a model might reveal that increasing the electron-withdrawing strength of a substituent on the benzoyl ring enhances a specific biological activity. Such models are powerful tools for rationally designing new, more potent, or selective compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. ajol.infonih.gov

Coordination Chemistry and Ligand Properties of 6 Benzoylquinoline and Its Analogs

Metal Ion Complexation Studies and Ligand Binding Modes of Quinoline-Based Ligands

Quinoline (B57606) and its derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in coordination chemistry. Their ability to form stable complexes with a wide array of metal ions is primarily due to the Lewis basicity of the quinoline nitrogen atom, which can readily donate its lone pair of electrons to a metal center. researchgate.net The versatility of quinoline-based ligands is enhanced by introducing various functional groups onto the quinoline scaffold, which can provide additional coordination sites and modulate the electronic and steric properties of the resulting metal complexes. researchgate.netrsc.org

In ligands such as 6-benzoylquinoline, the presence of the benzoyl group introduces a carbonyl oxygen atom, which can act as a second donor site. This allows this compound to function as a bidentate ligand, coordinating to a metal ion through both the quinoline nitrogen and the carbonyl oxygen. This mode of binding results in the formation of a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. The formation of such chelates enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

Synthesis and Spectroscopic Characterization of this compound-Metal Complexes

The synthesis of metal complexes involving this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov A common method is to dissolve the quinoline-based ligand in a solvent like ethanol (B145695) or methanol (B129727) and add a solution of the metal salt (e.g., chlorides, acetates, or nitrates) in the same or a different solvent. jchemlett.comnih.gov The reaction mixture is often stirred and may be heated under reflux to ensure complete complexation. nih.gov The resulting metal complex, which may precipitate upon formation or after cooling, can then be isolated by filtration, washed, and dried. researchgate.net

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and confirm the coordination of the ligand to the metal center. eurjchem.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the ligand's binding mode. For a ligand like this compound, the C=O stretching frequency (ν(C=O)) is of particular interest. Upon coordination of the carbonyl oxygen to a metal ion, this band typically shifts to a lower wavenumber compared to the free ligand, indicating a weakening of the C=O bond due to electron donation to the metal. researchgate.net The spectra may also show new bands in the far-IR region corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or d¹⁰ metals), ¹H and ¹³C NMR spectroscopy are powerful tools. acs.org Protons on the quinoline ring, especially those close to the nitrogen atom, often experience a downfield shift upon coordination due to the deshielding effect of the metal ion. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule. These spectra can show bands corresponding to π→π* transitions within the ligand, as well as d-d transitions or charge-transfer (ligand-to-metal or metal-to-ligand) bands involving the metal ion. mdpi.com

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and stoichiometry of the complexes. nih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. acs.orgnih.gov

Below is a table summarizing typical spectroscopic data for a hypothetical metal complex of a 6-acylquinoline analog.

| Technique | Free Ligand (Analog) | Metal Complex | Interpretation |

|---|---|---|---|

| FT-IR (cm⁻¹) | ν(C=O): ~1680 | ν(C=O): ~1650 | Shift to lower frequency indicates carbonyl oxygen coordination. researchgate.net |

| - | ν(M-N): ~530, ν(M-O): ~450 | Appearance of new bands confirms metal-ligand bond formation. researchgate.net | |

| ¹H NMR (ppm) | H-2 (quinoline): ~8.9 | H-2 (quinoline): ~9.2 | Downfield shift of proton adjacent to N suggests coordination. acs.org |

| UV-Vis (nm) | λ_max: ~290, ~340 | λ_max: ~305, ~360, ~450 | Red shift of ligand bands and appearance of new charge-transfer bands. mdpi.com |

Electronic and Magnetic Properties of Coordination Compounds Incorporating this compound Ligands

The electronic and magnetic properties of coordination compounds are fundamentally linked to the identity of the central metal ion, its oxidation state, and the nature of the surrounding ligands. hawaii.edu For complexes incorporating this compound, the ligand field created by the nitrogen and oxygen donor atoms influences the energies of the metal's d-orbitals. hawaii.edu

The splitting of the d-orbitals, described by Crystal Field Theory, gives rise to distinct electronic and magnetic behaviors. hawaii.edu The energy difference between the split d-orbitals (e.g., t₂g and e_g in an octahedral field) is known as the crystal field splitting energy (Δ_oct). hawaii.edu

Electronic Properties: The electronic absorption spectra (UV-Vis) of these complexes can reveal information about this splitting. Transitions of electrons between the split d-orbitals (d-d transitions) typically appear as broad, weak absorption bands in the visible region of the spectrum. The energy of these absorptions corresponds to the magnitude of Δ_oct. uomustansiriyah.edu.iq In addition to d-d transitions, more intense charge-transfer (CT) bands can be observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the relative energies of the metal and ligand orbitals.

Magnetic Properties: The magnetic behavior of a complex is determined by the number of unpaired electrons in its d-orbitals. libretexts.org

Paramagnetic complexes have one or more unpaired electrons and are attracted to an external magnetic field. libretexts.orgiitk.ac.in The magnitude of this attraction is proportional to the number of unpaired electrons.

Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field. libretexts.orgiitk.ac.in

The number of unpaired electrons depends on the interplay between the crystal field splitting energy (Δ) and the spin-pairing energy (P). For a given d-electron configuration, if Δ is large (strong-field ligands), electrons will pair up in the lower-energy orbitals before occupying the higher-energy ones, resulting in a low-spin complex. hawaii.edulibretexts.org If Δ is small (weak-field ligands), electrons will occupy the higher-energy orbitals before pairing up, leading to a high-spin complex with a maximum number of unpaired electrons. hawaii.edulibretexts.org

The magnetic properties are quantified by the magnetic moment (μ_eff), which is typically measured in Bohr magnetons (B.M.). The spin-only magnetic moment can be estimated using the formula: μ_so = √n(n+2), where 'n' is the number of unpaired electrons. iitk.ac.in Experimental measurement of the magnetic moment is a key technique for determining the spin state and, by extension, the electronic configuration of a metal complex. libretexts.org

The table below provides expected magnetic properties for some first-row transition metal complexes with quinoline-based ligands in an octahedral geometry.

| Metal Ion (dⁿ) | Spin State | Unpaired Electrons (n) | Calculated μ_so (B.M.) | Magnetic Behavior |

|---|---|---|---|---|

| Mn²⁺ (d⁵) | High-Spin | 5 | 5.92 | Strongly Paramagnetic iitk.ac.in |

| Fe³⁺ (d⁵) | Low-Spin | 1 | 1.73 | Paramagnetic iitk.ac.in |

| Co²⁺ (d⁷) | High-Spin | 3 | 3.87 | Paramagnetic mdpi.com |

| Ni²⁺ (d⁸) | High-Spin | 2 | 2.83 | Paramagnetic |

| Cu²⁺ (d⁹) | - | 1 | 1.73 | Paramagnetic mdpi.com |

| Zn²⁺ (d¹⁰) | - | 0 | 0 | Diamagnetic libretexts.org |

Catalytic Applications of this compound-Metal Complexes in Organic Transformations

Metal complexes derived from quinoline-based ligands, including analogs of this compound, are recognized for their efficacy as catalysts in a variety of organic transformations. researchgate.netscispace.com The ligand plays a crucial role by modulating the steric and electronic environment of the metal center, which in turn influences the catalyst's activity, selectivity, and stability. researchgate.netnih.gov The coordination of the quinoline ligand can create a specific geometry around the metal, facilitating substrate binding and subsequent reaction steps.

Some notable catalytic applications of metal complexes featuring quinoline-based ligands include:

Oxidation Reactions: Copper complexes incorporating quinoline derivatives have demonstrated significant catalytic activity in the oxidation of catechols to their corresponding o-quinones. mdpi.com This reaction mimics the function of the copper-containing enzyme catechol oxidase. Studies have shown that the catalytic efficiency depends on both the chemical structure of the quinoline ligand and the nature of the counter-ion in the copper salt used. mdpi.com Complexes formed with copper(II) acetate (B1210297), for instance, often show higher activity, which is attributed to the weaker bond between the acetate anion and the copper cation, facilitating coordination of the ligand and substrate. mdpi.com

Photoredox Catalysis: Copper(II) complexes with quinoline-based ligands have been successfully employed as catalysts in photoredox reactions, such as the atom transfer radical addition (ATRA) of alkyl halides to alkenes. rsc.org Under visible light irradiation, these complexes can be reduced to the catalytically active copper(I) species without the need for an external reducing agent. This approach allows for the efficient and selective formation of addition products in excellent yields. rsc.org

C-H Functionalization: Palladium(II) complexes stabilized by quinoline-based ligands have been utilized in challenging C(sp³)–H activation and functionalization reactions. For example, a Pd(II)-catalyzed β-C(sp³)–H monoselective chlorination of free carboxylic acids has been developed using a quinoline-based ligand. researchgate.net In this system, the ligand is thought to interact with the substrate through hydrogen bonding, creating a macrocyclic-like structure that facilitates the selective chlorination at the β-position. researchgate.net

Other Transformations: The broader family of quinoline-metal complexes has been investigated in numerous other catalytic processes, including hydrogenation, hydroformylation, and various cross-coupling reactions. scispace.comresearchgate.net The development of catalysts for these transformations is driven by the ability to tune the ligand structure to achieve high efficiency and selectivity for desired products. nih.govnih.gov

The catalytic performance of these complexes underscores the importance of ligand design in modern organometallic chemistry and catalysis.

Exploration of Biological Activities and Mechanisms at a Molecular Level Excluding Clinical Data

Molecular Target Identification and Binding Interaction Studies (e.g., Enzyme Inhibition Mechanisms, Receptor Binding)

Molecular target identification is a critical first step in drug discovery, pinpointing the specific biomolecules with which a compound interacts to produce a biological effect. wjbphs.comresearchgate.net For derivatives of 6-benzoylquinoline, in vitro and in silico studies have identified at least two key protein targets: Multidrug Resistance Protein 2 (MRP2) and Cyclooxygenase-2 (COX-2).

Multidrug Resistance Protein 2 (MRP2/ABCC2): MRP2 is an ATP-dependent efflux transporter that plays a significant role in drug resistance in cancer by pumping therapeutic agents out of cells. researchgate.netsolvobiotech.comwikipedia.org A series of 6-benzoyl-2-arylquinoline derivatives have been identified as inhibitors of MRP2. researchgate.netnih.gov Molecular docking studies were conducted to investigate the mode of interaction between these ligands and a homology-modeled human MRP2. The results indicated that the 6-benzoyl-2-arylquinoline scaffold is a suitable framework for designing MRP2 inhibitors. researchgate.net The binding analysis suggested that specific substitutions, such as a carboxyl group at the 4-position of the quinoline (B57606) ring, may directly interact with the transporter protein, enhancing inhibitory activity. researchgate.netnih.gov For example, the methyl ester of a potent derivative interacted less with the modeled MRP2 structure compared to its parent carboxylic acid, a finding consistent with the biological assay results. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in carcinogenesis. nih.govebsco.com A specific derivative, 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid (referred to as QIN1), was identified as a highly selective and potent inhibitor of COX-2. nih.govacs.org In silico molecular docking studies revealed that this compound fits well into the active site of the COX-2 enzyme. A key interaction observed was between the compound and the amino acid Arginine 513 (Arg513), which is located in the secondary pocket of the COX-2 active site. nih.gov This interaction is believed to be crucial for its high inhibitory activity and selectivity.

In Vitro Mechanistic Investigations of Cellular Pathways and Functional Modulation

Following target identification, in vitro studies using cellular models help to elucidate how the interaction between a compound and its target translates into a functional effect within the cell.

Multidrug Resistance Protein 2 (MRP2) Inhibition: The ability of this compound derivatives to inhibit MRP2 function has been demonstrated in MRP2-overexpressing cancer cell lines. nih.gov The inhibitory potency was evaluated by measuring the intracellular accumulation of a fluorescent MRP2 substrate, 5-carboxyfluorescein (B1664652) diacetate (5-CFDA), in the A2780/RCIS ovarian carcinoma cell line, which overexpresses MRP2. nih.gov In the presence of effective this compound inhibitors, the efflux of the fluorescent substrate was blocked, leading to its accumulation inside the cells. nih.gov One of the most potent compounds identified was 6-benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (compound 6d in the study), which showed greater MRP2 inhibition than the reference drug ketoprofen. researchgate.netnih.gov These findings confirm that compounds based on the this compound scaffold can functionally modulate and inhibit the activity of the MRP2 transporter protein. researchgate.net

| Compound | Description | Key Finding | Reference |

|---|---|---|---|

| 6-benzoyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid | A 4-carboxyquinoline with a dimethoxy phenyl group at position 2. | Demonstrated the highest MRP2 inhibition activity among the synthesized quinolines, exceeding that of the reference drug ketoprofen. | researchgate.net, nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition: The functional consequence of this compound derivatives binding to COX-2 is the inhibition of its enzymatic activity. nih.gov The compound 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid (QIN1) was evaluated in an in vitro assay and showed potent and selective inhibition of the COX-II enzyme with an IC₅₀ value of 0.057 µM. nih.govacs.org This level of activity was found to be superior to the standard selective COX-2 inhibitor, Celecoxib. nih.govacs.org By blocking the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammatory pathways. nih.govd-nb.info

| Compound | In Vitro IC₅₀ (COX-2) | Selectivity | Reference |

|---|---|---|---|

| 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid | 0.057 µM | Exhibited higher selectivity and inhibitory activity compared to Celecoxib. | nih.gov, acs.org |

The quinoline scaffold is present in numerous compounds investigated for anticancer activity, often acting through mechanisms like cell cycle arrest and apoptosis induction. researchgate.net Derivatives of this compound have been evaluated for their cytotoxic activity against cancer cell lines. nih.gov In a study focused on MRP2 inhibition, a series of 6-benzoylquinolines were first assessed for their intrinsic toxicity using an MTT assay against both the drug-sensitive A2780 and the MRP2-overexpressing A2780/RCIS ovarian carcinoma cell lines. nih.gov The compounds themselves generally showed low cytotoxicity, which was a desirable characteristic for their intended use as resistance modulators. nih.gov However, their ability to inhibit MRP2 led to a significant associated molecular event: the increased efficacy of a co-administered anticancer drug. nih.gov For instance, selected this compound derivatives at a non-toxic concentration (30 µM) were shown to increase the anticancer activity of cisplatin (B142131) in the MRP2-overexpressing A2780/RCIS cell line, effectively reversing the drug resistance. nih.gov This demonstrates that the antiproliferative effect in this context is achieved by modulating a specific cellular pathway (drug efflux) to restore sensitivity to another therapeutic agent.

Structure-Activity Relationship (SAR) Derivation for Investigated Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by analyzing how different chemical modifications to its structure affect its potency and selectivity. georgiasouthern.edumanagingip.com

For the MRP2 inhibitors , several key SAR insights were derived:

Position of the Benzoyl Group: The placement of the benzoyl group on the quinoline ring was found to be important for MRP2 inhibition. The study compared isomers and concluded that the 6-benzoyl-2-arylquinoline is a suitable scaffold. researchgate.netnih.gov

Carboxyl Group at Position 4: The presence of a carboxylic acid group at the 4-position of the quinoline ring appears crucial for potent activity. The methyl ester derivative of the most active compound was significantly less potent, suggesting that the carboxyl group may engage in a key interaction with the MRP2 transporter. researchgate.netnih.gov

Substitution on the 2-Aryl Ring: The nature of the substituent on the phenyl ring at position 2 of the quinoline also influences activity. The compound with a 3,4-dimethoxy phenyl group was the most potent inhibitor identified in the series. nih.gov

For the COX-2 inhibitors , while a broad SAR study was not detailed, the structure of the most potent compound, 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid , highlights important features. nih.gov The combination of the this compound core with a 4-carboxylic acid group (similar to the MRP2 inhibitors) and a specific 2-aryl substituent (the 4-azidophenyl group) resulted in high potency and selectivity for the COX-2 enzyme. nih.govacs.org

Emerging Applications and Future Research Directions of 6 Benzoylquinoline

Integration in Advanced Materials Science (e.g., Optoelectronic Materials, Luminescent Compounds)

The integration of quinoline (B57606) derivatives into advanced materials is a burgeoning field, driven by their inherent electronic and photophysical properties. oatext.comaspbs.com While research specifically detailing 6-Benzoylquinoline's role in optoelectronics is still emerging, the broader class of polynuclear azaheterocycles, including benzoquinolines, shows potential in this area. mdpi.com The combination of the electron-withdrawing benzoyl group and the electron-rich quinoline system in this compound suggests latent potential for creating materials with interesting charge-transfer characteristics, which are fundamental to optoelectronic applications. rsc.orgrsc.org

The development of luminescent compounds is another key area within materials science. The rigid, planar structure of the quinoline ring system often imparts fluorescent or phosphorescent properties to its derivatives. The benzoyl group at the 6-position can modulate these properties by influencing the molecule's electronic transitions. Future research may focus on synthesizing derivatives of this compound and evaluating their quantum yields, emission spectra, and lifetimes to assess their suitability for applications such as organic light-emitting diodes (OLEDs) or as fluorescent markers. The field of advanced materials science is continually seeking new molecules with tunable properties for next-generation electronics and photonics. case.eduunileoben.ac.at

Role in Organic Catalysis and Organocatalytic Systems

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal catalysts. This has been exploited in various catalytic systems. For instance, derivatives like 8-methylquinoline (B175542) have been used as directing groups in C-H bond activation reactions catalyzed by metals such as cobalt and rhodium. acs.org Although specific studies employing this compound as a ligand or organocatalyst are not yet prevalent, its structure offers intriguing possibilities.

The this compound molecule contains two potential coordination sites: the quinoline nitrogen and the carbonyl oxygen of the benzoyl group. This bidentate-like feature could be harnessed to chelate metal centers, forming stable catalytic complexes. Such complexes could find applications in various organic transformations, including cross-coupling reactions, hydrogenations, or asymmetric catalysis. Future research could involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity and selectivity in synthetically important reactions.

Development as Chemical Probes and Sensors

Chemical probes are small molecules used to study biological systems by selectively modulating a protein's function. nih.gov The quinoline scaffold is a common feature in molecules designed for such purposes. A notable example derived from this compound is the compound known as CHEMBL1254873. ontosight.ai This molecule's structure is specifically designed for use as a chemical probe. ontosight.ai

The key features of this derivative include an azide (B81097) group, which can participate in "click chemistry" reactions for attaching reporter tags like fluorophores, and a carboxylic acid group, which can improve solubility or provide an additional point for conjugation. ontosight.ai The 6-benzoyl-quinoline core provides the fundamental structure for potential biological interactions. ontosight.ai

| Compound Name | Key Structural Features | Potential Applications | Reference |

|---|---|---|---|

| 2-(4-azidophenyl)-6-benzoyl-quinoline-4-carboxylic acid (CHEMBL1254873) |

|

| ontosight.ai |

The development of such probes highlights a promising direction for this compound. nih.gov Future work could focus on synthesizing a library of derivatives and screening them for specific biological targets or for their ability to sense metal ions or other small molecules through changes in their fluorescence or other spectroscopic properties.

Future Perspectives in Synthetic Methodology Innovation

The synthesis of the quinoline core is well-established, with classic methods like the Pfitzinger synthesis being adapted for creating specific derivatives. acs.org However, modern synthetic chemistry continually strives for greater efficiency, sustainability, and novelty. Recent innovations in the synthesis of substituted quinolines point toward future directions for this compound.

One promising area is the development of one-pot, multi-component reactions (MCRs). For example, an efficient one-pot synthesis of 4-amino-2-benzoylquinoline-3-carboxamides has been reported using thiamine (B1217682) hydrochloride as a catalyst in water, which represents a green and efficient approach. rsc.org Adapting such MCRs could provide rapid access to a wide range of functionalized this compound derivatives. Furthermore, the use of transition metal catalysis for C-H functionalization offers a powerful tool for modifying the core structure of this compound after its initial synthesis, allowing for the late-stage introduction of diverse functional groups. acs.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Adapted Pfitzinger Synthesis | Reaction of an isatin (B1672199) derivative with a carbonyl compound, followed by decarboxylation. | Well-established, provides access to quinoline-4-carboxylic acids. | acs.org |

| One-Pot Three-Component Reaction | Reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines. | High efficiency, operational simplicity, use of green solvent (water). | rsc.org |

| Metal-Catalyzed C-H Activation | Direct functionalization of a pre-existing quinoline ring. | High atom economy, allows for late-stage diversification. | acs.org |

Future research will likely focus on creating more sustainable and atom-economical synthetic routes, expanding the toolkit available to chemists for producing novel this compound analogs.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The distinct functionalities of this compound create a fertile ground for interdisciplinary research spanning chemical biology and material science. usc.esuchicago.edu These fields, which once operated independently, are increasingly converging to solve complex scientific problems. uniroma2.it

In one direction, the luminescent properties that could be engineered into this compound derivatives for materials science applications (Section 8.1) can be directly applied to chemical biology. irb.hr For instance, a highly fluorescent and photostable derivative could be attached to a biological molecule, leveraging the probe design principles from Section 8.3, to create a tool for advanced cellular imaging. This bridges the gap between developing functional materials and applying them to understand biological processes at the molecular level. uchicago.edu

Conversely, insights from chemical biology can guide the design of new materials. Understanding how this compound derivatives interact with specific proteins or biological environments could lead to the development of "smart" materials that respond to biological stimuli. case.edu For example, a polymer incorporating this compound could be designed to release a payload or change its properties upon encountering a specific enzyme, creating a targeted drug delivery system or a diagnostic device. This synergy between understanding biological interactions and designing responsive materials represents a significant opportunity for future innovation. vanderbilt.edu

Q & A

Q. What safety protocols are critical when handling this compound in vitro or in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.